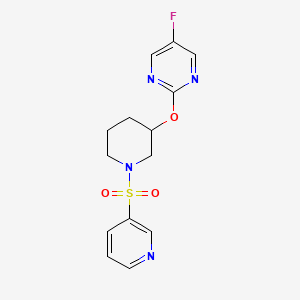

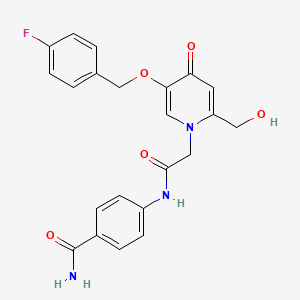

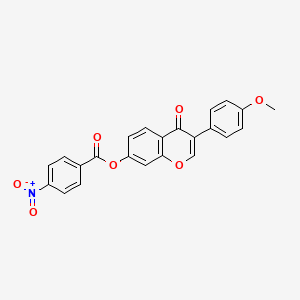

5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound with the molecular formula C14H15FN4O3S and a molecular weight of 338.36. It is part of the heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .

Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The specific molecular structure of “5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is not provided in the available resources.Aplicaciones Científicas De Investigación

Corrosion Inhibition and Quantum Chemical Studies

Research has identified piperidine derivatives, including those related to 5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine, as potential corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were conducted to investigate the adsorption and corrosion inhibition properties of these derivatives on iron surfaces. The studies concluded that these compounds exhibit promising corrosion inhibition capabilities, which could be beneficial in protecting metals against corrosion in various industrial applications. The binding energies and adsorption behaviors of these derivatives on different iron surfaces (Fe(110), Fe(100), and Fe(111)) were thoroughly investigated, providing insights into their interaction mechanisms and efficiency as corrosion inhibitors (Kaya et al., 2016).

Synthesis and Medicinal Chemistry

Another study focused on the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, highlighting its role as a key intermediate in the development of potent deoxycytidine kinase (dCK) inhibitors. This research outlines an efficient and economical synthesis process, showcasing the compound's significance in the preparation of new classes of dCK inhibitors. Such inhibitors have potential therapeutic applications in treating diseases by targeting the deoxycytidine kinase, an enzyme involved in nucleoside metabolism (Zhang et al., 2009).

Propiedades

IUPAC Name |

5-fluoro-2-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c15-11-7-17-14(18-8-11)22-12-3-2-6-19(10-12)23(20,21)13-4-1-5-16-9-13/h1,4-5,7-9,12H,2-3,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHNGNUHBVNBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

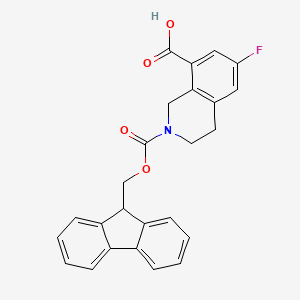

![1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2512924.png)

![Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2512932.png)

![3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2512938.png)